molecular formula C8H7N3OS B11774489 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one

2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No.: B11774489
M. Wt: 193.23 g/mol
InChI Key: ANEHLOSORVGSNA-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiourea in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency. Solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the pyrido[2,3-d]pyrimidine core .

Scientific Research Applications

2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one is unique due to the presence of the methylthio group, which can enhance its binding affinity and selectivity towards specific kinases. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C8H7N3OS/c1-13-8-10-4-5-6(12)2-3-9-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)

InChI Key

ANEHLOSORVGSNA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=O)C=CNC2=N1

Origin of Product

United States

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